2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone
Description
Contextualization of α-Bromoketones as Versatile Intermediates in Organic Chemistry
α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. fiveable.me This structural arrangement imparts a unique reactivity profile, making them highly valuable intermediates in synthetic organic chemistry. fiveable.meresearchgate.net The presence of the electronegative bromine atom renders the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.me This reactivity is fundamental to their role in forming new carbon-carbon and carbon-heteroatom bonds.
The versatility of α-bromoketones is demonstrated by their participation in a variety of chemical transformations. They are key substrates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the α-position. fiveable.me Furthermore, they can undergo elimination reactions to yield α,β-unsaturated carbonyl compounds, which are themselves important building blocks in synthesis. fiveable.me The ability of α-bromoketones to participate in enol-based α-substitution reactions further broadens their synthetic utility, enabling the construction of complex molecular architectures. fiveable.me Their high reactivity makes them precursors for the synthesis of various heterocyclic compounds, including those with notable biological activity. researchgate.net
The synthesis of α-bromoketones can be achieved through several methods, including the bromination of ketones using various brominating agents like N-bromosuccinimide (NBS) or through one-pot syntheses from secondary alcohols or olefins. researchgate.netorganic-chemistry.orgrsc.org
Significance of the 2,4,6-Trimethoxyphenyl Moiety in Chemical Research and Synthesis
The 2,4,6-trimethoxyphenyl (TMP) group is an electron-rich aromatic moiety that confers specific and valuable properties to the molecules in which it is incorporated. The three methoxy (B1213986) groups at the ortho and para positions significantly increase the electron density of the aromatic ring through their mesomeric effect. This electronic enrichment influences the reactivity and properties of the entire molecule.
In various chemical contexts, the TMP group has been utilized for its unique characteristics. For instance, it has been explored as a protecting group for silicon, demonstrating selective cleavage under specific acidic conditions. researchgate.net The electron-rich nature of the TMP moiety can also render certain bonds labile. Studies have shown that a Csp³–Csp² bond between an allylic group and a TMP moiety can be cleaved under acidic conditions, allowing for the substitution of the TMP group by various nucleophiles. researchgate.net This lability provides a novel strategy for carbon-carbon bond formation.
Furthermore, the trimethoxyphenyl moiety is a structural feature in a number of biologically active compounds and has been incorporated into the design of new therapeutic agents. For example, it is a key component in certain tubulin polymerization inhibitors, where it plays a crucial role in binding to the target protein. nih.govnih.gov The steric bulk of the TMP group can also play a significant role in directing the stereochemical outcome of reactions.
Overview of Research Trajectories and Unmet Needs for 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone
This compound combines the reactive nature of an α-bromoketone with the distinct electronic and steric properties of the 2,4,6-trimethoxyphenyl group. While specific research on this particular compound is not as extensively documented as for other α-bromoketones, its potential as a synthetic intermediate is significant.
Research involving similar α-bromo-acetophenones demonstrates their utility as building blocks for more complex molecules. For example, related compounds are used in the synthesis of thiazole-substituted hydrazones and other heterocyclic systems. researchgate.netresearchgate.net The synthesis of this compound would likely follow established protocols for the α-bromination of ketones, such as the reaction of 1-(2,4,6-trimethoxyphenyl)ethanone with a suitable brominating agent. A similar procedure is noted for the synthesis of the isomeric 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. prepchem.com
Current research trajectories for compounds of this class are focused on the development of new synthetic methodologies and their application in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The unique combination of the reactive α-bromo-keto functional group and the bulky, electron-rich trimethoxyphenyl moiety in this compound suggests its potential utility in several areas.
Unmet Needs and Future Directions:
Detailed Reactivity Studies: A thorough investigation into the reactivity of this compound with a broad range of nucleophiles and under various reaction conditions is needed to fully map its synthetic potential.
Application in Heterocyclic Synthesis: Systematic exploration of its use as a precursor for the synthesis of novel heterocyclic scaffolds bearing the 2,4,6-trimethoxyphenyl moiety is a promising research avenue.
Stereoselective Transformations: Given the steric bulk of the TMP group, investigating its influence on the stereochemical outcome of reactions is a key area for future research. This could lead to the development of new stereoselective synthetic methods.
Exploration in Medicinal Chemistry: The 2,4,6-trimethoxyphenyl group is present in some biologically active molecules. Therefore, using this compound as a starting material to synthesize new potential therapeutic agents warrants investigation.
Data Tables
Table 1: Physicochemical Properties of Related α-Bromoketones
| Compound Name | IUPAC Name | Molecular Formula | Melting Point (°C) |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-bromo-1-(4-methoxyphenyl)ethanone | C₉H₉BrO₂ | |
| 2-Bromo-1-(4-ethoxyphenyl)ethanone | 2-bromo-1-(4-ethoxyphenyl)ethanone | C₁₀H₁₁BrO₂ | 58-61 sigmaaldrich.com |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 2-bromo-1-(4-chlorophenyl)ethanone | C₈H₆BrClO | |
| 2-Bromo-1-(3-chlorophenyl)ethanone | 2-bromo-1-(3-chlorophenyl)ethanone | C₈H₆BrClO | |
| 1-(4-Bromo-2-methoxyphenyl)ethanone | 1-(4-bromo-2-methoxyphenyl)ethanone | C₉H₉BrO₂ | |
| 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | 2-bromo-1-(4-chloro-2-methoxyphenyl)ethanone | C₉H₈BrClO₂ |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,4,6-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-7-4-9(15-2)11(8(13)6-12)10(5-7)16-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWODTVPKPLLOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202452 | |
| Record name | N-2',4',6'-Trimethoxyphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54109-15-8 | |
| Record name | N-2',4',6'-Trimethoxyphenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054109158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-2',4',6'-Trimethoxyphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 1 2,4,6 Trimethoxyphenyl Ethanone
Direct Halogenation Approaches
Direct α-bromination of 2',4',6'-Trimethoxyacetophenone is the most straightforward approach. This involves the reaction of the pre-formed ketone with a suitable brominating agent. The high electron density of the trimethoxy-substituted aromatic ring, however, necessitates careful selection of reagents and conditions to prevent competitive electrophilic aromatic substitution (ring bromination).
The reaction of enolizable ketones with molecular bromine (Br₂) under acidic conditions is a classic method for α-halogenation. nih.gov The reaction proceeds through an acid-catalyzed enolization of the ketone, which then acts as a nucleophile, attacking the electrophilic bromine.
The synthesis of 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone can be achieved by treating 2',4',6'-Trimethoxyacetophenone with bromine. prepchem.com Often, this reaction can be performed in a suitable solvent, such as chloroform, and may not require an additional catalyst. nih.gov The presence of the electron-donating methoxy (B1213986) groups activates the α-protons, facilitating the reaction. However, these same groups strongly activate the aromatic ring, creating a potential for side reactions, namely the bromination of the aromatic nucleus. Careful control of stoichiometry and reaction temperature is crucial to favor the desired α-bromination product.
N-Bromosuccinimide (NBS) is a widely used reagent for bromination and is often preferred over liquid bromine due to its solid nature and ability to provide a low, constant concentration of Br₂ throughout the reaction, which can enhance selectivity. masterorganicchemistry.comyoutube.com NBS can be used for the α-bromination of carbonyl compounds through either a radical pathway or under acid catalysis. wikipedia.org
For the α-bromination of acetophenones, NBS is frequently used in conjunction with a catalyst, such as p-toluenesulfonic acid (p-TsOH), under thermal or microwave-irradiated conditions. researchgate.netshodhsagar.com The reaction of 2',4',6'-Trimethoxyacetophenone with NBS, likely activated by an acid catalyst, would proceed via the enol intermediate to yield the target α-bromoketone. This method is considered a more controlled alternative to using molecular bromine directly. shodhsagar.com
To improve selectivity and work under milder conditions, several other brominating systems have been developed.
Cupric Bromide (CuBr₂): Copper(II) bromide is an effective reagent for the selective α-monobromination of ketones. mdma.ch The reaction is typically carried out by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture like chloroform-ethyl acetate. mdma.ch During the reaction, the black Cu(II)Br₂ is reduced to the white Cu(I)Br, providing a visual indicator of reaction progress. mdma.ch This method has been successfully applied to various substituted acetophenones, including 4-methoxyacetophenone, yielding the corresponding α-bromo derivatives in high yields. researchgate.netnih.gov However, for highly activated systems such as 2-hydroxy-4,6-dimethoxyacetophenone, CuBr₂ has been reported to cause nuclear bromination, a consideration that is highly relevant for the 2',4',6'-trimethoxy substrate. publish.csiro.au
Ammonium (B1175870) Bromide/Oxone: A combination of ammonium bromide (NH₄Br) as a bromine source and Oxone (potassium peroxymonosulfate) as an oxidant provides a mild, efficient, and environmentally safer method for the α-bromination of ketones. bohrium.comorganic-chemistry.org The reaction is believed to proceed through the in-situ generation of an electrophilic bromine species. bohrium.com This system has proven effective for a wide range of aralkyl ketones, offering good to excellent yields with short reaction times, often in a methanol (B129727)/water solvent system. bohrium.comorganic-chemistry.org Given its mildness and effectiveness, this method represents a strong candidate for the selective α-bromination of 2',4',6'-Trimethoxyacetophenone.
| Reagent/System | Typical Conditions | Advantages | Potential Disadvantages |
|---|---|---|---|
| Molecular Bromine (Br₂) | Solvent (e.g., CHCl₃), often with acid catalyst (e.g., HBr) | Readily available, classic method | Hazardous to handle, risk of over-bromination and ring substitution shodhsagar.com |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-TsOH), solvent (e.g., ACN), thermal or microwave | Solid reagent (easier handling), controlled release of bromine masterorganicchemistry.com | Requires catalyst, potential for radical side reactions |
| Cupric Bromide (CuBr₂) | Reflux in solvent (e.g., CHCl₃/EtOAc) | High selectivity for α-monobromination in many cases mdma.ch | Stoichiometric use of copper, potential for nuclear bromination on highly activated rings publish.csiro.au |
| Ammonium Bromide/Oxone | Solvent (e.g., MeOH/H₂O), ambient or reflux temperature | Mild, efficient, environmentally safer, avoids liquid bromine bohrium.comorganic-chemistry.org | Two-component system, requires optimization for specific substrates |
Multi-Step Conversions and Precursor Syntheses
This category encompasses methods where the final product is achieved through a sequence of reactions, starting from more fundamental building blocks. A key aspect of this approach is the synthesis of the necessary precursor, 2',4',6'-Trimethoxyacetophenone.
The synthesis of the ketone precursor, 2',4',6'-Trimethoxyacetophenone, is a critical step. Two main pathways are prominent:
Friedel-Crafts Acylation: The most direct method for synthesizing the ketone precursor is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636). nih.govacs.org This electrophilic aromatic substitution reaction involves treating 1,3,5-trimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govlibretexts.org The reaction introduces the acetyl group onto the highly activated aromatic ring to form 2',4',6'-Trimethoxyacetophenone. chemicalbook.com
Methylation of Phloroacetophenone: An alternative route starts with phloroacetophenone (2',4',6'-trihydroxyacetophenone). nih.gov This polyphenol can be exhaustively methylated using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. This reaction converts the three hydroxyl groups into methoxy groups, yielding the desired 2',4',6'-Trimethoxyacetophenone. chemicalbook.com
| Starting Material | Reagents | Reaction Type | Key Features |
|---|---|---|---|
| 1,3,5-Trimethoxybenzene | Acetyl chloride (or acetic anhydride), AlCl₃ | Friedel-Crafts Acylation | Direct C-C bond formation, classic electrophilic substitution libretexts.orgchemicalbook.com |
| Phloroacetophenone | Dimethyl sulfate, Base (e.g., K₂CO₃) | Williamson Ether Synthesis (Methylation) | Utilizes a readily available natural product scaffold chemicalbook.com |
Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.eduvanderbilt.edu In the context of synthesizing this compound, this could involve preparing an intermediate with a different functional group at the α-position, which is then converted to a bromine atom.
A plausible, albeit less direct, strategy would be the synthesis of the corresponding α-hydroxy ketone, 2-Hydroxy-1-(2,4,6-trimethoxyphenyl)ethanone. This α-hydroxy ketone could then be converted into the α-bromo ketone. The conversion of α-hydroxy ketones to α-haloketones is a known transformation, which can be accomplished using various halogenating agents. google.com This two-step sequence (hydroxylation followed by bromination) offers an alternative to direct bromination of the ketone, potentially providing different selectivity or milder reaction conditions.
Green Chemistry and Sustainable Synthetic Protocols
The pursuit of sustainable chemical synthesis has led to the development of novel protocols that minimize environmental impact. For the synthesis of this compound, green chemistry approaches focus on the use of safer solvents, catalytic processes, and methods that reduce waste and the formation of byproducts.
Solvent-Free or Aqueous Medium Reactions
A significant advancement in green chemistry is the replacement of volatile and often toxic organic solvents with water or the elimination of solvents altogether. While specific solvent-free or aqueous-based syntheses for this compound are not extensively documented, general methodologies for the α-bromination of acetophenones in aqueous media have been developed and offer a promising avenue.
One such approach involves the use of an aqueous hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system for the bromination of various ketones. This method operates at room temperature without the need for a catalyst or organic solvent, making it an attractive green alternative. The reaction with H₂O₂ and HBr in water has been shown to be effective for a range of ketones, with the resulting α-bromoketones isolated in good yields. For highly activated aryl ketones, such as 1-(2,4,6-trimethoxyphenyl)ethanone, careful control of the reaction conditions, including the dilution of the reagents, would be crucial to favor α-bromination over potential aromatic ring bromination.
Electrochemical methods also present a green alternative, where in situ generation of the brominating agent can occur in an aqueous or mixed aqueous-organic medium. For example, the side chain bromination of acetophenone (B1666503) has been achieved with high selectivity in a water-acetonitrile medium using ammonium bromide as the bromine source. prepchem.comsci-int.com This electroselective method proceeds under ambient temperature and can offer high yields, representing a significant step towards a more sustainable synthesis. prepchem.comsci-int.com
Catalytic and Reagent-Controlled Bromination
Catalytic and reagent-controlled bromination methods are at the forefront of green synthesis, aiming to improve selectivity and reduce the stoichiometric use of hazardous reagents.
Copper(II) Bromide as a Catalyst:
A well-established method for the selective α-bromination of ketones involves the use of copper(II) bromide (CuBr₂). This reagent acts as both a source of bromine and a catalyst. The reaction is typically carried out by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture like chloroform-ethyl acetate. This method has been successfully applied to the synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone, a structurally related compound. nih.govresearchgate.net The reaction is selective for the α-position and avoids nuclear bromination. nih.govresearchgate.net The solid copper(I) bromide byproduct can be easily filtered off, simplifying purification. From a green chemistry perspective, the catalytic nature of copper and the potential for its recycling are advantageous.
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |
| 4-Methoxyacetophenone | CuBr₂ | Ethyl Acetate | Reflux, 3h | 2-Bromo-1-(4-methoxyphenyl)ethanone | Not specified | nih.govresearchgate.net |
| Various Aryl Ketones | NBS / Acidic Al₂O₃ | Methanol | Reflux | α-Bromoarylketones | High | |
| Acetophenone | NH₄Br (in situ) | H₂O/CH₃CN | Ambient Temp. (Electrolysis) | α-Bromoacetophenone | 80% | prepchem.comsci-int.com |
| Various Ketones | H₂O₂/HBr | Water | Room Temp. | α-Bromoketones | 69-97% |
N-Bromosuccinimide (NBS) with Catalysts:
N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination that is easier and safer to handle than liquid bromine. The selectivity of NBS can be controlled by the choice of catalyst and solvent. For aralkyl ketones, using NBS in the presence of active aluminum oxide (Al₂O₃) has been shown to be highly effective. When the reaction is carried out in methanol with acidic Al₂O₃, α-monobromination is favored for ketones with moderately activating or deactivating groups. This method offers the advantages of using an inexpensive and recyclable catalyst and generally short reaction times.
Minimized Derivative Formation and Waste Reduction Principles
A key principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. In the synthesis of this compound, this translates to minimizing the formation of unwanted byproducts, particularly those arising from the bromination of the highly activated aromatic ring.
The high electron density of the 2,4,6-trimethoxyphenyl ring makes it susceptible to electrophilic attack, which can compete with the desired α-bromination of the acetyl group. Studies on the bromination of acetophenone derivatives have shown that substrates with highly electron-donating groups are prone to ring bromination. Therefore, controlling the reaction conditions is paramount.
Strategies for Minimizing Derivatives:
Reagent Selection: The use of milder and more selective brominating agents like NBS over elemental bromine is a primary strategy.
Catalyst Control: Employing catalysts that favor the enolization of the ketone and subsequent α-bromination over aromatic substitution is crucial. Acidic catalysts like Al₂O₃ can promote the formation of the enol form, directing the bromination to the side chain.
Solvent Effects: The choice of solvent can influence the reaction pathway. In some cases, polar aprotic solvents may favor α-bromination.
Temperature Control: Lowering the reaction temperature can often increase selectivity and reduce the formation of byproducts.
Waste Reduction:
The use of catalytic systems, such as those involving CuBr₂ or Al₂O₃, inherently reduces waste as the catalyst can be recovered and reused. Electrochemical methods that generate the brominating agent in situ from salts like ammonium bromide also contribute to waste reduction by avoiding the handling and disposal of bulk brominating agents. Furthermore, adopting aqueous or two-phase reaction systems simplifies purification and minimizes the generation of organic solvent waste. The solid byproducts from these reactions, such as copper(I) bromide or succinimide (B58015) (from NBS), are often easily separable by filtration, further contributing to a cleaner process.
Reactivity and Chemical Transformations of 2 Bromo 1 2,4,6 Trimethoxyphenyl Ethanone
Nucleophilic Substitution Reactions at the α-Carbon
The most characteristic reaction of 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone is the nucleophilic substitution at the α-carbon, where the bromine atom is displaced by a variety of nucleophiles. This reaction typically follows an S_N2 mechanism, leading to the formation of a new carbon-nucleophile bond.
This compound readily reacts with oxygen-based nucleophiles like alcohols and phenols in the presence of a base. The base deprotonates the alcohol or phenol to generate a more potent alkoxide or phenoxide nucleophile, which then attacks the α-carbon, displacing the bromide ion. This reaction results in the formation of α-alkoxyketones and α-aryloxyketones, respectively. These products are valuable intermediates for the synthesis of more complex molecules.
Table 1: Nucleophilic Substitution with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Product Class | General Product Structure |
| Alcohol | Methanol (B129727) (CH₃OH) | α-Alkoxyketone | 2-Methoxy-1-(2,4,6-trimethoxyphenyl)ethanone |
| Phenol | Phenol (C₆H₅OH) | α-Aryloxyketone | 2-Phenoxy-1-(2,4,6-trimethoxyphenyl)ethanone |
| Carboxylate | Sodium Acetate | α-Acyloxyketone | 2-Oxo-2-(2,4,6-trimethoxyphenyl)ethyl acetate |
Nitrogen nucleophiles, such as primary and secondary amines, react with this compound to yield α-aminoketones. These reactions are fundamental in the synthesis of various nitrogen-containing compounds. The reaction typically requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen bromide byproduct. Alternatively, an external non-nucleophilic base can be used. The resulting α-aminoketones are precursors to amino alcohols, oxazoles, and other biologically relevant scaffolds. Reaction with hydrazine can lead to the formation of hydrazones or undergo further cyclization reactions. The synthesis of certain 2,4-disubstituted arylthiazoles has been shown to proceed through α-bromoketone intermediates, highlighting their utility in creating complex nitrogen-containing heterocycles. nih.gov
Table 2: Nucleophilic Substitution with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Product Class |
| Primary Amine | Methylamine (CH₃NH₂) | α-(Alkylamino)ketone |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | α-(Dialkylamino)ketone |
| Hydrazine | Hydrazine (N₂H₄) | Hydrazone / α-Hydrazinoketone |
| Azide | Sodium Azide (NaN₃) | α-Azidoketone |
Sulfur nucleophiles are highly effective in displacing the bromide from the α-position of this compound. Thiols react in the presence of a base to form α-thioketones (or α-thioether ketones). A particularly significant reaction in this category is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide. organic-chemistry.orgnih.govresearchgate.net This condensation reaction is one of the most reliable methods for constructing the thiazole ring, a core structure in many pharmacologically active compounds. nih.govresearchgate.net The reaction proceeds by initial nucleophilic attack of the thioamide sulfur on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov
Table 3: Nucleophilic Substitution with Sulfur Nucleophiles
| Nucleophile | Reagent Example | Product Class |
| Thiol | Ethanethiol (C₂H₅SH) | α-Alkylthioketone |
| Thioamide | Thiourea (B124793) (CS(NH₂)₂) | 2-Aminothiazole derivative |
| Thioacetate | Potassium Thioacetate | α-Acetylthioketone |
Condensation and Cyclization Reactions
The dual reactivity of the carbonyl group and the α-carbon makes this compound an excellent substrate for reactions that form cyclic compounds, particularly heterocycles. These reactions often involve an initial nucleophilic substitution at the α-carbon, followed by an intramolecular condensation involving the ketone carbonyl.
This α-bromoketone is a key building block for a variety of five-membered heterocyclic rings.
Furans : The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org this compound can be converted into the required 1,4-dicarbonyl precursor by reaction with a β-ketoester enolate or an enamine. The subsequent acid-catalyzed dehydration of the intermediate yields a substituted furan. organic-chemistry.orgorganic-chemistry.org Another classical method is the Feist-Benary furan synthesis, which involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound.
Thiophenes : The synthesis of thiophenes can be achieved through variations of the Paal-Knorr synthesis, where the 1,4-dicarbonyl intermediate (derived from the α-bromoketone) is treated with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org A more direct route involves the reaction of the α-bromoketone with β-thioxo ketones or esters to construct the thiophene ring.
Pyrroles : The Hantzsch pyrrole synthesis is a well-established method that utilizes an α-haloketone, a β-ketoester, and ammonia or a primary amine. researchgate.net The reaction proceeds via the formation of an aminocrotonate intermediate which then attacks the α-bromoketone, leading to a dihydro-pyrrole which subsequently aromatizes. The Paal-Knorr pyrrole synthesis, analogous to the furan synthesis, involves the reaction of a 1,4-dicarbonyl precursor with a primary amine or ammonia. organic-chemistry.org
Thiazoles : As previously mentioned in section 3.1.3, the Hantzsch thiazole synthesis is a direct and efficient method for preparing thiazoles from this compound and a thioamide. organic-chemistry.orgnih.gov This reaction is widely used due to its reliability and the importance of the resulting thiazole products. researchgate.net
Table 4: Synthesis of Heterocyclic Compounds
| Heterocycle | General Method | Co-reactant(s) |
| Furan | Feist-Benary Synthesis | β-Dicarbonyl compound (e.g., ethyl acetoacetate) |
| Thiophene | Gewald-type Reaction | Thio-β-ketoester or similar sulfur nucleophile |
| Pyrrole | Hantzsch Synthesis | β-Ketoester and Ammonia/Amine |
| Thiazole | Hantzsch Synthesis | Thioamide (e.g., Thiourea) |
The reactivity of α-bromoketones can be harnessed to construct complex polycyclic and bridged ring systems. The introduction of a bromo substituent can facilitate annulation reactions that would otherwise be difficult. nih.gov For instance, the bromo-keto functionality can be a key component in domino or cascade reactions. A proposed mechanistic pathway could involve an initial intermolecular reaction, such as a Friedel-Crafts acylation, followed by an intramolecular cyclization cascade. Boron trihalides have been used to promote such domino halocyclizations in the synthesis of polycyclic aromatic hydrocarbons. nih.gov In one study, a bromo substituent was shown to force a specific conformation that facilitated an attack on the ketone, leading to a final annulation step and the creation of a complex tricyclic framework with multiple stereogenic centers in a single pot. nih.gov This highlights the potential of this compound as a starting material for the stereospecific synthesis of intricate molecular architectures relevant to natural product synthesis and medicinal chemistry.
Reductive Transformations of the Ketone and Bromine Moieties
The reduction of this compound can selectively target the ketone, the bromine atom, or both, depending on the reagents and conditions employed.
Selective Carbonyl Reduction: The ketone can be reduced to a secondary alcohol, 2-bromo-1-(2,4,6-trimethoxyphenyl)ethanol, using mild hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a standard choice for this transformation. This reagent is chemoselective for aldehydes and ketones and is not expected to reduce the carbon-bromine bond under these conditions.
Reductive Dehalogenation: The bromine atom can be removed to yield 1-(2,4,6-trimethoxyphenyl)ethanone. This can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using radical-based reducing agents like tributyltin hydride (Bu₃SnH).
Complete Reduction: The simultaneous reduction of both the carbonyl group and the carbon-bromine bond would result in 1-(2,4,6-trimethoxyphenyl)ethanol. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup, would likely effect this transformation.
Table 1: Predicted Reductive Transformations
| Reagent/Conditions | Moiety Targeted | Expected Product |
|---|---|---|
| NaBH₄, Methanol | Ketone | 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanol |
| H₂, Pd/C | Bromine | 1-(2,4,6-trimethoxyphenyl)ethanone |
Rearrangement Reactions (e.g., Favorskii-type Rearrangements)
As an α-halo ketone, this compound is a prime candidate for the Favorskii rearrangement. ddugu.ac.inrsc.org This reaction is typically initiated by a base and leads to the formation of a carboxylic acid derivative. ddugu.ac.in
In the case of this compound, which lacks α'-hydrogens, the reaction is expected to proceed through a quasi-Favorskii rearrangement mechanism. The proposed mechanism involves the nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon, followed by the migration of the aryl group with the concurrent displacement of the bromide ion.
When treated with a base like sodium hydroxide, the expected product is 2,4,6-trimethoxyphenylacetic acid. If an alkoxide, such as sodium methoxide, is used, the corresponding ester, methyl 2,4,6-trimethoxyphenylacetate, would be formed.
Table 2: Predicted Favorskii Rearrangement Products
| Base | Product |
|---|---|
| Sodium Hydroxide (NaOH) | 2,4,6-Trimethoxyphenylacetic acid |
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can proceed through several pathways due to the presence of two electrophilic centers: the carbonyl carbon and the carbon bearing the bromine atom.
Nucleophilic Addition to the Carbonyl Group: Organometallic reagents are potent nucleophiles that readily add to the carbonyl carbon. masterorganicchemistry.com This reaction would lead to the formation of a tertiary alcohol after an aqueous workup. For instance, the reaction with methylmagnesium bromide (CH₃MgBr) would be expected to yield 1-bromo-2-(2,4,6-trimethoxyphenyl)propan-2-ol.
Halogen-Metal Exchange: A competing reaction, particularly with organolithium reagents, is halogen-metal exchange. This would generate a lithium enolate intermediate. Subsequent reaction with an electrophile or an aqueous workup would lead to different products.
Enolate Formation: The steric hindrance from the ortho-methoxy groups on the aromatic ring might favor the organometallic reagent acting as a base, abstracting the α-proton to form an enolate. However, the lack of α'-hydrogens makes this less likely than in other systems.
The outcome of these reactions is highly dependent on the specific organometallic reagent used, the reaction temperature, and the stoichiometry. Low temperatures generally favor nucleophilic addition over halogen-metal exchange.
Table 3: Predicted Products from Reactions with Organometallic Reagents
| Organometallic Reagent | Primary Reaction Pathway | Expected Product (after workup) |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Nucleophilic Addition | 1-Bromo-2-(2,4,6-trimethoxyphenyl)propan-2-ol |
Advanced Spectroscopic and Crystallographic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone provides critical information about the number of different proton environments, their electronic surroundings, and their spatial relationships. In a typical spectrum recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the aromatic, methylene, and methoxy (B1213986) protons are observed.
The two aromatic protons on the trimethoxyphenyl ring are chemically equivalent due to the molecule's symmetry and appear as a singlet. The methylene protons (CH₂) adjacent to the bromine atom and the carbonyl group also produce a singlet, indicating no adjacent protons to couple with. The protons of the three methoxy (OCH₃) groups are observed as two separate singlets, one integrating to six protons for the two equivalent methoxy groups at the C2 and C6 positions, and another integrating to three protons for the methoxy group at the C4 position.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.16 | Singlet | 2H | Ar-H (H-3, H-5) |
| 4.25 | Singlet | 2H | CH₂Br |
| 3.86 | Singlet | 6H | 2,6-(OCH₃)₂ |
Note: Spectra are typically recorded at 400 MHz in CDCl₃.
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The spectrum for this compound shows signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbons. The downfield signal is characteristic of the carbonyl carbon, a result of the deshielding effect of the electronegative oxygen atom. The aromatic carbons appear in the typical aromatic region, with quaternary carbons showing distinct chemical shifts. The methylene carbon attached to the bromine atom is observed further upfield, followed by the signals for the methoxy carbons.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 189.9 | C=O |
| 163.4 | C-4 (Ar) |
| 158.4 | C-2, C-6 (Ar) |
| 105.8 | C-1 (Ar) |
| 90.7 | C-3, C-5 (Ar) |
| 61.1 | CH₂Br |
| 55.8 | 4-(OCH₃) |
Note: Spectra are typically recorded at 101 MHz in CDCl₃.
While one-dimensional NMR provides information on individual nuclei, two-dimensional (2D) NMR experiments establish correlations between them, confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would show no cross-peaks for this molecule, as there are no vicinal protons to couple with each other, confirming the singlet nature of all proton signals.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show correlations between the proton signal at 6.16 ppm and the carbon signal at 90.7 ppm (Ar-H to Ar-C), the proton signal at 4.25 ppm and the carbon signal at 61.1 ppm (CH₂Br), and the methoxy proton signals (3.86 and 3.84 ppm) with their corresponding carbon signals (55.6 and 55.8 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key correlations would include the methylene protons (4.25 ppm) showing a cross-peak with the carbonyl carbon (189.9 ppm), and the aromatic protons (6.16 ppm) correlating with the quaternary aromatic carbons, confirming the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp absorption peak is observed for the carbonyl (C=O) group of the ketone. Additional prominent bands correspond to the C-O stretching of the methoxy groups and the C-H bonds of the aromatic ring and alkyl groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~1720 | C=O (Ketone) stretch |
| ~1600, ~1460 | C=C (Aromatic) stretch |
| ~1220, ~1120 | C-O (Ether) stretch |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination
HRMS provides an extremely precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition and molecular formula. For this compound, the experimentally measured mass is compared to the calculated mass for the proposed formula, C₁₁H₁₃BrO₄. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which appear as two peaks of nearly equal intensity separated by two mass units.
The calculated exact mass for the [M+H]⁺ ion of C₁₁H₁₃BrO₄ is 289.0070. High-resolution mass spectrometry would be expected to find an experimental value that matches this calculated mass to within a few parts per million (ppm), confirming the molecular formula.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. While detailed crystallographic data for this specific compound is not widely published, a study would reveal how the trimethoxyphenyl ring and the bromoethanone side chain are oriented relative to each other. It would also elucidate the intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice.
Mechanistic Investigations of Reactions Involving 2 Bromo 1 2,4,6 Trimethoxyphenyl Ethanone
Elucidation of Reaction Pathways and Transition States
The primary reaction pathway anticipated for 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone in the presence of a base is the Favorskii rearrangement. youtube.comnumberanalytics.com This rearrangement is a characteristic reaction of α-halo ketones, leading to the formation of carboxylic acid derivatives. organic-chemistry.orgwikipedia.org The generally accepted mechanism proceeds through a highly strained cyclopropanone (B1606653) intermediate. youtube.comwikipedia.org
For this compound, the process is initiated by the abstraction of an α-proton by a base, forming an enolate. Due to the presence of the bulky 2,4,6-trimethoxyphenyl group, the acidity of the α-protons is a key factor. The electron-donating nature of the three methoxy (B1213986) groups on the phenyl ring may slightly decrease the acidity of these protons compared to unsubstituted phenacyl bromides.
Once the enolate is formed, it undergoes an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a bicyclic cyclopropanone intermediate. The transition state for this step involves the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-bromine bond. rsc.org
The highly strained cyclopropanone intermediate is then attacked by a nucleophile, such as a hydroxide (B78521) or alkoxide ion present in the reaction medium. youtube.comyoutube.com This attack can occur at either of the two carbonyl carbons of the cyclopropanone ring. The regioselectivity of this ring-opening is a critical aspect. Theoretical studies on similar systems suggest that the ring opening will proceed to form the more stable carbanion. youtube.com In the case of this compound, the trimethoxyphenyl group exerts significant steric and electronic effects that would influence the stability of the potential carbanionic intermediates, thereby directing the regiochemical outcome of the rearrangement.
An alternative pathway, known as the quasi-Favorskii or semi-benzilic acid rearrangement, can occur if the α-halo ketone is non-enolizable. wikipedia.orgharvard.edu However, since this compound possesses α-protons, the cyclopropanone pathway is the more probable route.
Computational studies on analogous systems, such as α-chlorocyclohexanone, have been employed to model the transition states of the Favorskii rearrangement. rsc.orgresearchgate.net These studies indicate that the formation of the cyclopropanone intermediate is a key step, and its stability and subsequent cleavage determine the final product distribution. Similar computational analyses for this compound would be invaluable in precisely mapping the reaction coordinate and identifying the structures of the transition states.
Kinetic Studies and Rate Determining Steps
Kinetic studies are essential for understanding the sequence of events in a chemical reaction and identifying the rate-determining step. For the Favorskii rearrangement of α-halo ketones, the rate of the reaction is typically dependent on the concentrations of both the substrate and the base. nrochemistry.com
In the context of this compound, a kinetic study would likely reveal a second-order rate law, first order in the α-bromo ketone and first order in the base. This is consistent with the initial deprotonation of the α-carbon being a key step in the reaction sequence.
The rate-determining step of the Favorskii rearrangement can vary depending on the specific substrate and reaction conditions. In many cases, the formation of the enolate is the slow step. However, computational studies on related systems have suggested that the nucleophilic attack on the cyclopropanone intermediate can also be the rate-determining step. rsc.orgresearchgate.net For this compound, the steric hindrance provided by the three methoxy groups on the phenyl ring could potentially slow down the initial deprotonation step, making it the rate-determining step.
A hypothetical kinetic experiment could involve monitoring the disappearance of the starting material or the appearance of the product over time at various initial concentrations of the α-bromo ketone and the base. The data from such an experiment could be used to determine the rate law and the rate constant for the reaction.
Table 1: Hypothetical Kinetic Data for the Favorskii Rearrangement of this compound
| Experiment | [Substrate] (M) | [Base] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Isotopic Labeling Experiments to Trace Reaction Mechanisms
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of the Favorskii rearrangement, isotopic labeling has been instrumental in confirming the existence of the symmetrical cyclopropanone intermediate. youtube.com
For instance, a classic experiment involved the use of α-chloro cyclohexanone (B45756) labeled with ¹⁴C at the carbonyl carbon. youtube.com Upon rearrangement, the ¹⁴C label was found to be distributed equally between the carbonyl carbon and the α-carbon of the resulting cyclopentanecarboxylic acid. This provided strong evidence for the formation of a symmetrical intermediate, the cyclopropanone, where the two carbons of the former carbonyl group become equivalent.
A similar experiment could be designed for this compound. By synthesizing the molecule with a ¹³C or ¹⁴C label at the carbonyl carbon, one could trace the fate of this carbon atom in the rearranged product. If the reaction proceeds through the cyclopropanone intermediate, the label would be scrambled between the corresponding positions in the product.
Table 2: Proposed Isotopic Labeling Experiment for this compound
| Labeled Reactant | Expected Intermediate | Predicted Product Labeling (if cyclopropanone pathway is operative) |
| 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethan-¹³C -1-one | Symmetrical ¹³C -labeled cyclopropanone | Scrambling of the ¹³C label between the carbonyl and α-positions of the rearranged product. |
The observation of this scrambling would provide compelling evidence for the operation of the cyclopropanone mechanism in the Favorskii rearrangement of this compound.
Catalytic Cycle Analysis in Catalyzed Transformations
While the Favorskii rearrangement is typically base-promoted, other transformations of α-bromo ketones can be catalyzed by transition metals. For instance, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds. nih.govrsc.orgbeilstein-journals.org Although no specific nickel-catalyzed cross-coupling of this compound has been reported, we can infer a plausible catalytic cycle based on known mechanisms.
A typical nickel-catalyzed cross-coupling reaction would involve a Ni(0) species as the active catalyst. The catalytic cycle would likely proceed through the following key steps:
Oxidative Addition: The Ni(0) catalyst would oxidatively add to the carbon-bromine bond of this compound to form a Ni(II) intermediate.
Transmetalation: If a coupling partner, such as an organometallic reagent (e.g., an organozinc or organoboron compound), is present, it would undergo transmetalation with the Ni(II) complex, transferring its organic group to the nickel center and displacing the bromide.
Reductive Elimination: The resulting diorganonickel(II) complex would then undergo reductive elimination to form the new carbon-carbon bond of the product and regenerate the active Ni(0) catalyst, thus closing the catalytic cycle.
Radical-based pathways have also been implicated in some nickel-catalyzed cross-coupling reactions. nih.gov The presence of radical scavengers, such as TEMPO, can be used to probe for the involvement of radical intermediates. nih.gov A complete inhibition of the reaction in the presence of a radical scavenger would suggest a radical mechanism.
Table 3: Postulated Catalytic Cycle for a Nickel-Catalyzed Cross-Coupling of this compound
| Step | Description | Nickel Oxidation State Change |
| 1. Oxidative Addition | Ni(0) adds to the C-Br bond. | 0 → +2 |
| 2. Transmetalation | Transfer of an organic group from a coupling partner to Ni. | +2 → +2 |
| 3. Reductive Elimination | Formation of the C-C bond and regeneration of Ni(0). | +2 → 0 |
Further mechanistic studies, including the isolation and characterization of intermediates and detailed kinetic analysis, would be necessary to fully elucidate the catalytic cycle for any such transformation involving this compound.
Advanced Applications As a Synthetic Precursor in Complex Molecular Architecture
Role in the Synthesis of Natural Product Analogs
The core structure of 2-bromo-1-(2,4,6-trimethoxyphenyl)ethanone is closely related to precursors used in the synthesis of chalcones and flavonoids, which are significant classes of natural products. The corresponding acetophenone (B1666503), 2',4',6'-trimethoxyacetophenone, is a key starting material for creating analogs of these naturally occurring compounds.
Chalcones, which are precursors in the biosynthesis of flavonoids, are commonly synthesized via the Claisen-Schmidt condensation. uece.brresearchgate.net This reaction involves the condensation of an acetophenone with an aromatic aldehyde. researchgate.netjetir.org Specifically, acetophenones with the 2,4,6-trioxygenated pattern are precursors to a variety of chalcones and their subsequent flavonoid derivatives. For instance, 2-hydroxy-3,4,6-trimethoxyacetophenone, isolated from the natural product Croton anisodontus, has been used to synthesize heterocyclic chalcone (B49325) analogs. uece.brnih.gov In one example, it was reacted with thiophene-2-carbaldehyde (B41791) in a base-catalyzed condensation to yield (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. uece.brnih.gov
These synthetic chalcones are valuable as they mimic the core structure of natural products and often exhibit a range of biological activities, making them important targets in medicinal chemistry. uece.brnih.gov The 2,4,6-trimethoxy substitution pattern is a key feature in several bioactive molecules, and its incorporation into chalcone and flavonoid scaffolds allows for the generation of diverse libraries of natural product analogs for biological screening. nih.gov
Table 1: Examples of Natural Product Analogs Derived from Related Precursors
| Precursor A (Acetophenone) | Precursor B (Aldehyde) | Resulting Chalcone Analog | Reference |
|---|---|---|---|
| 2-Hydroxy-3,4,6-trimethoxyacetophenone | Thiophene-2-carbaldehyde | (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one | uece.brnih.gov |
| 2-Hydroxy-4,6-dimethoxyacetophenone | 3,4-Dimethoxybenzaldehyde | 3,4,4',6'-Tetramethoxychalcone | core.ac.uk |
| 4-Bromoacetophenone | 3,4,5-Trimethoxybenzaldehyde | 4'-Bromo-3,4,5-trimethoxychalcone | researchgate.net |
Utility in the Construction of Advanced Pharmaceutical Intermediates and Scaffolds
The α-bromo ketone functionality makes this compound a potent electrophile, ideal for the construction of various heterocyclic systems that form the core of many pharmaceutical agents.
One of the most prominent applications of α-bromoacetophenones is in the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound (like thiourea (B124793) or thioacetamide) to form a thiazole ring. nih.govnih.govresearchgate.net Thiazoles are a class of sulfur-containing heterocycles that are of considerable importance due to their wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.govresearchgate.net In this context, this compound can react with various thioamides to produce a library of 2,4-disubstituted thiazoles bearing the 2,4,6-trimethoxyphenyl moiety at the 4-position. This specific substitution pattern can be used to modulate the pharmacological properties of the resulting compounds.
Furthermore, the chalcones derived from the corresponding acetophenone are themselves critical pharmaceutical scaffolds. Chalcones possessing the 2,4,6-trimethoxy substitution have been designed and synthesized, showing significant antitumor activity. nih.gov For example, the compound (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one demonstrated potent inhibitory effects against HeLa and MCF-7 cancer cell lines. nih.gov These chalcones can be further modified or cyclized to create other important heterocyclic scaffolds like flavones and flavanones, which also possess a broad spectrum of biological activities. innovareacademics.innih.gov
Table 2: Potential Pharmaceutical Scaffolds from this compound
| Precursor | Reagent | Resulting Scaffold | Significance | Reference |
|---|---|---|---|---|
| This compound | Thiourea | 2-Amino-4-(2,4,6-trimethoxyphenyl)thiazole | Core for various therapeutic agents | nih.govnih.gov |
| This compound | Dithiooxamide | 2,2'-bis(4-(2,4,6-trimethoxyphenyl)thiazole) | Bisthiazole derivatives with potential bioactivity | nih.gov |
| 2',4',6'-Trimethoxyacetophenone (related precursor) | Substituted Aldehydes | Chalcone Derivatives | Anticancer, anti-inflammatory agents | uece.brnih.gov |
Application in Material Science Research (e.g., precursors for specialized polymers or functional materials)
While the chemical reactivity of this compound makes it a prime candidate for the synthesis of functional molecules, its specific application as a precursor for specialized polymers or functional materials is not extensively documented in the available scientific literature. The synthesis of polymers often requires monomers with specific difunctional groups suitable for polymerization reactions. Although the α-bromo ketone moiety can be used for chemical modifications of existing polymers, its direct role as a monomeric unit for creating new polymeric chains is less common.
However, related compounds like chalcones and flavonoids have been explored for applications in materials science, for instance, in the development of nonlinear optical (NLO) materials or as components in photodynamic therapy. The core structure provided by the trimethoxyphenyl group could, in principle, be incorporated into larger systems to influence properties such as thermal stability, conductivity, or photoreactivity, but specific research leveraging this compound for these purposes is not prominent.
Contribution to Novel Methodological Developments in Organic Synthesis
This compound primarily serves as a reagent within well-established synthetic methodologies rather than being the focus of the development of new named reactions. Its utility lies in its reliable reactivity as an α-haloketone, a class of compounds that are cornerstones of several fundamental synthetic transformations.
The most significant methodological contribution is its role in the Hantzsch thiazole synthesis, a classic and dependable method for constructing the thiazole ring system. nih.govnih.gov Similarly, its precursor, 2',4',6'-trimethoxyacetophenone, is a standard component in the Claisen-Schmidt condensation for synthesizing chalcones. uece.brjetir.org While the core reaction is traditional, research continues to optimize the conditions. For example, solvent-free grinding methods and the use of different catalysts are explored to make these condensations more efficient and environmentally friendly, which constitutes a form of methodological advancement. researchgate.netinnovareacademics.in
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone, and what are their key reaction conditions?
- Methodology : The compound is typically synthesized via bromination of 1-(2,4,6-trimethoxyphenyl)ethanone using bromine (Br₂) in chloroform (CHCl₃) under reflux. Key steps include:
- Dropwise addition of Br₂ to the acetophenone derivative .
- Neutralization with NaHCO₃ and washing with sodium thiosulfate to remove excess bromine .
- Recrystallization from diethyl ether (Et₂O) for purification, yielding ~85% .
- Data Table :
Q. How can researchers characterize this compound, and what analytical techniques are critical for validation?
- Methodology :
- NMR Spectroscopy : Confirm methoxy group integration (3 singlet peaks for 2,4,6-OCH₃) and bromoacetophenone carbonyl resonance (~190 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : Validate molecular weight (MW: 289.1 g/mol) via ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound?
- Critical Measures :
- Use NIOSH/MSHA-certified respirators to avoid inhalation of toxic fumes .
- Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure .
- Conduct reactions in fume hoods with spill trays to manage bromine vapors .
- Neutralize waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives synthesis?
- Methodology :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution with azides or amines .
- Catalyst Screening : Test Lewis acids (e.g., AlBr₃) for regioselective bromination .
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during azide substitutions .
- Contradiction Analysis :
- reports 85% yield in CHCl₃, while notes variable yields in acetone due to competing cyclization pathways. Researchers should compare solvent polarity effects .
Q. What strategies address the compound’s stability challenges, particularly under varying pH and temperature?
- Methodology :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-Dependent Hydrolysis : Test stability in buffered solutions (pH 1–13) to identify labile conditions .
- Computational Modeling : Use DFT calculations to predict electron-deficient sites prone to hydrolysis .
Q. How do substituents on the phenyl ring influence biological activity in tubulin inhibition studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., -F, -CF₃) and test IC₅₀ values against cancer cell lines .
- Molecular Docking : Model interactions between the bromoethanone moiety and tubulin’s colchicine-binding site .
- Key Findings :
- 3,4,5-Trimethoxy groups enhance hydrophobic binding, while electron-withdrawing groups (e.g., -CF₃) improve electrophilicity .
Q. How should researchers resolve contradictions in reported synthetic yields or reaction pathways?
- Methodology :
- Reproducibility Trials : Replicate protocols from conflicting studies (e.g., vs. 7) while controlling humidity and oxygen levels .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during bromination .
- Alternative Pathways : Compare direct bromination vs. multi-step routes (e.g., azide-alkyne cycloaddition) for efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
